molecular formula C21H24ClNO3 B5089455 ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate

ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate

カタログ番号 B5089455
分子量: 373.9 g/mol
InChIキー: JPSXRMCIHYDRCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. SR-141716A has been extensively studied for its potential therapeutic applications in various medical conditions.

作用機序

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate blocks the binding of endocannabinoids to the CB1 receptor, thereby inhibiting their effects.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to have analgesic effects in animal models of pain.

実験室実験の利点と制限

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is a highly selective and potent antagonist of the CB1 receptor. This makes it a valuable tool for studying the physiological and pharmacological effects of the endocannabinoid system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of blockade of the CB1 receptor.

将来の方向性

There are several future directions for research on ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate. One direction is to further explore its potential therapeutic applications in various medical conditions. Another direction is to develop more potent and selective CB1 receptor antagonists that have better solubility and longer half-lives. Additionally, research could focus on the development of CB1 receptor agonists that have therapeutic potential in medical conditions such as pain and inflammation.

合成法

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate is synthesized through a multistep process. The first step involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorophenyl benzyl ether. The second step involves the reaction of 4-chlorophenyl benzyl ether with piperidine-3-carboxylic acid in the presence of thionyl chloride to form ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate.

科学的研究の応用

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, anxiety, depression, and pain management.

特性

IUPAC Name

ethyl 1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-2-25-21(24)17-6-4-12-23(15-17)14-16-5-3-7-20(13-16)26-19-10-8-18(22)9-11-19/h3,5,7-11,13,17H,2,4,6,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXRMCIHYDRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。